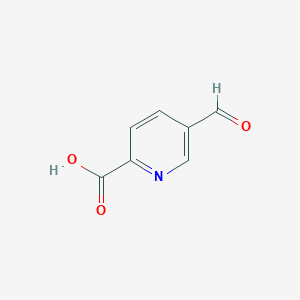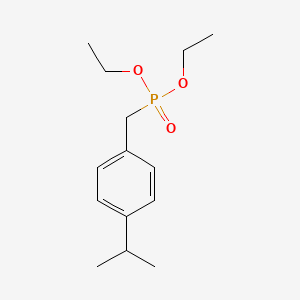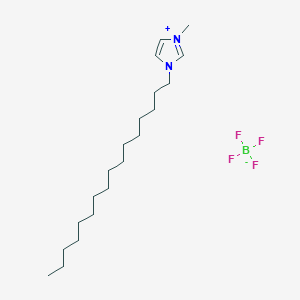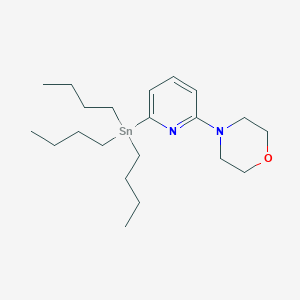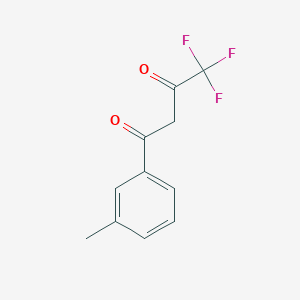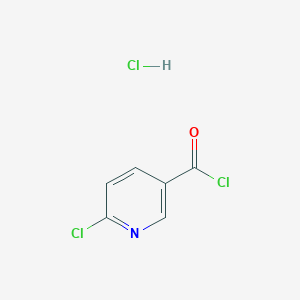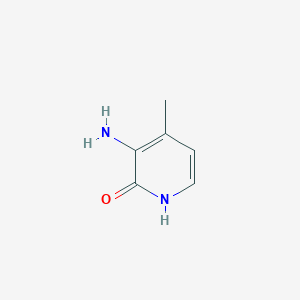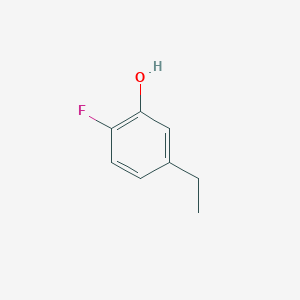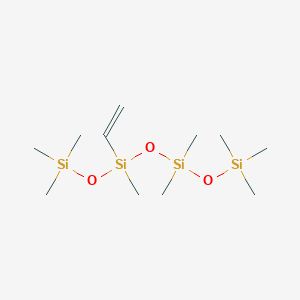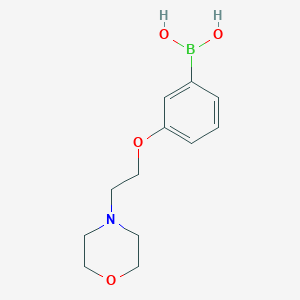
3-(2-Morpholinoethoxy)phenylboronic acid
説明
- 3-(2-Morpholinoethoxy)phenylboronic acid , commonly known as MEHOP, is an organic compound belonging to the class of phenylboronic acid derivatives.
- It contains a boron atom and has attracted attention due to its promising biological activities, especially in cancer treatment.
Synthesis Analysis
- MEHOP can be synthesized by reacting phenylboronic acid with 2-(morpholin-4-yl)ethanol under acidic conditions.
Molecular Structure Analysis
- Molecular Formula: C12H18BNO4
- Average Mass: 251.087 Da
- Monoisotopic Mass: 251.132889 Da
- Melting Point: 165-167°C
Chemical Reactions Analysis
- MEHOP interacts with cis-diols and is used in various sensing applications.
- It inhibits cancer cell growth by inducing apoptosis.
Physical And Chemical Properties Analysis
- Density: 1.2±0.1 g/cm³
- Boiling Point: 458.7±55.0°C
- Flash Point: 231.2±31.5°C
- Solubility: Sparingly soluble in water, highly soluble in organic solvents.
科学的研究の応用
-
Organic Synthesis: Cross-Coupling Reactions
- Field : Organic Chemistry
- Application : 3-(2-Morpholinoethoxy)phenylboronic acid contains a boronate group, which can participate in Suzuki-Miyaura cross-coupling reactions. These reactions are powerful tools for constructing carbon-carbon bonds between a boronic acid and a halide (chloride, bromide, iodide).
- Method : By reacting 3-(2-Morpholinoethoxy)phenylboronic acid with various haloaromatic or haloalkene substrates, scientists can synthesize complex organic molecules with the 3-(2-Morpholinoethoxy)phenyl group incorporated into the structure.
- Results : The outcome of these reactions is the formation of complex organic molecules, which can be used in various fields of research.
-
Medicinal Chemistry: Boron-Containing Drug Discovery
- Field : Medicinal Chemistry
- Application : The field of medicinal chemistry is exploring the potential of boron-containing molecules as therapeutic agents. 3-(2-Morpholinoethoxy)phenylboronic acid can be a building block for synthesizing novel boron-containing drug candidates.
- Method : The morpholinoethoxy group can contribute to favorable properties like water solubility and targeting specific biological processes, while the phenylboronic acid moiety can participate in interactions with enzymes or other biomolecules.
- Results : The outcome of this application is the synthesis of novel boron-containing drug candidates, which can be used for various therapeutic applications.
-
Sensing Applications
- Field : Analytical Chemistry
- Application : Boronic acids, including 3-(2-Morpholinoethoxy)phenylboronic acid, are increasingly utilized in diverse areas of research, including their utility in various sensing applications .
- Method : The key interaction of boronic acids with diols allows utilisation in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .
- Results : The outcome of these applications is the development of new sensing technologies, which can be used for the detection of various analytes .
-
Bioconjugation Reactions
- Field : Biochemistry
- Application : This compound can be used in bioconjugation reactions. Bioconjugation is the process of chemically linking two biomolecules together, and it is a common procedure in the preparation of pharmaceuticals.
- Method : The boronic acid group in the compound can react with diols, such as those found on the surface of proteins or other biomolecules, to form stable boronate esters.
- Results : The outcome of these reactions is the formation of bioconjugates, which can be used in various fields of research, including drug delivery systems.
-
Glucose-Sensitive Polymers
- Field : Biomedical Engineering
- Application : 3-(2-Morpholinoethoxy)phenylboronic acid can be used to create glucose-sensitive polymers . These polymers can respond to changes in glucose levels, making them useful in the treatment of diabetes .
- Method : The boronic acid group in the compound can bind to glucose, causing a change in the properties of the polymer . This can be used to create a self-regulated insulin release system .
- Results : The outcome of this application is the development of new therapeutic technologies for the treatment of diabetes .
-
Catalysts for Cross-Coupling Reactions
- Field : Inorganic Chemistry
- Application : This compound can be used in the preparation of catalysts for Suzuki-Miyaura cross-coupling reactions .
- Method : The boronic acid group in the compound can coordinate to transition metals, forming complexes that can act as catalysts .
- Results : The outcome of these reactions is the formation of new carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .
-
Electrophoresis of Glycated Molecules
- Field : Biochemistry
- Application : Boronic acids, including 3-(2-Morpholinoethoxy)phenylboronic acid, can be used for electrophoresis of glycated molecules .
- Method : The boronic acid group in the compound can bind to sugars, allowing for the separation of glycated molecules .
- Results : This application can be used for the analysis of glycosylated proteins or other biomolecules .
-
Building Materials for Microparticles
- Field : Materials Science
- Application : 3-(2-Morpholinoethoxy)phenylboronic acid can be used as a building material for microparticles for analytical methods .
- Method : The boronic acid group in the compound can react with other molecules to form microparticles .
- Results : These microparticles can be used in various analytical methods .
-
Controlled Release of Insulin
- Field : Biomedical Engineering
- Application : This compound can be used in polymers for the controlled release of insulin .
- Method : The boronic acid group in the compound can bind to glucose, causing a change in the properties of the polymer . This can be used to create a self-regulated insulin release system .
- Results : The outcome of this application is the development of new therapeutic technologies for the treatment of diabetes .
-
Preparation of Catalysts
- Field : Inorganic Chemistry
- Application : This compound can be used in the preparation of catalysts for Suzuki-Miyaura cross-coupling reactions .
- Method : The boronic acid group in the compound can coordinate to transition metals, forming complexes that can act as catalysts .
- Results : The outcome of these reactions is the formation of new carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .
Safety And Hazards
- Causes severe skin burns and eye damage.
- May cause respiratory irritation.
- Avoid inhalation and ingestion.
- Store securely and dispose of properly.
将来の方向性
- Further research on MEHOP’s biological activities and therapeutic applications.
- Exploration of its potential in drug delivery and diagnostics.
Remember that MEHOP is primarily intended for research purposes and not for human therapeutic use. 🌟
特性
IUPAC Name |
[3-(2-morpholin-4-ylethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4/c15-13(16)11-2-1-3-12(10-11)18-9-6-14-4-7-17-8-5-14/h1-3,10,15-16H,4-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXSLEXAYSGYIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCN2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610473 | |
| Record name | {3-[2-(Morpholin-4-yl)ethoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Morpholinoethoxy)phenylboronic acid | |
CAS RN |
787591-35-9 | |
| Record name | {3-[2-(Morpholin-4-yl)ethoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



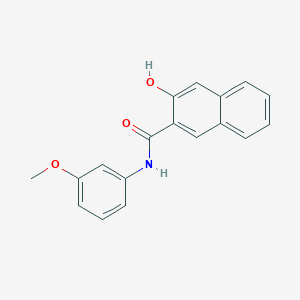
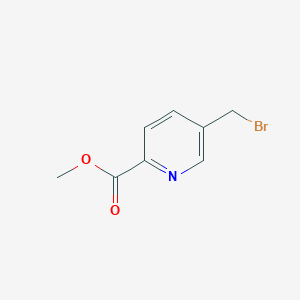
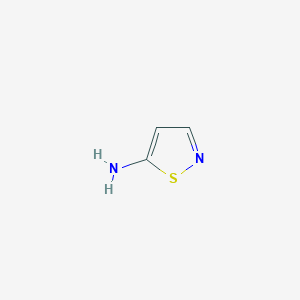
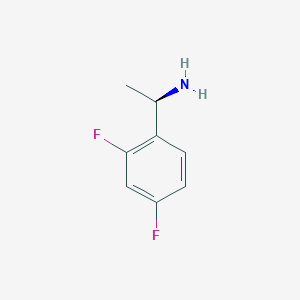
![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1592246.png)
